molecular formula C20H24N4O2 B11275188 2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone

2-(2-(5-isopropyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone

Cat. No.: B11275188
M. Wt: 352.4 g/mol
InChI Key: HQGZZMPENXUFNG-UHFFFAOYSA-N
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Description

1-(PIPERIDIN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE is a complex organic compound that features a piperidine ring, an oxadiazole ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(PIPERIDIN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate amines.

    Synthesis of the Oxadiazole Ring: This step often involves the cyclization of hydrazides with carboxylic acids or their derivatives.

    Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis or other suitable methods.

    Coupling Reactions: The final step involves coupling the piperidine, oxadiazole, and indole fragments under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(PIPERIDIN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the piperidine or indole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(PIPERIDIN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(PIPERIDIN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(PIPERIDIN-1-YL)PROPAN-2-ONE: Similar structure but lacks the oxadiazole and indole rings.

    1-(PIPERIDIN-1-YL)ETHANONE: Contains a piperidine ring but differs in the rest of the structure.

Uniqueness

1-(PIPERIDIN-1-YL)-2-{2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOL-1-YL}ETHAN-1-ONE is unique due to the combination of its three distinct rings, which confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

1-piperidin-1-yl-2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone

InChI

InChI=1S/C20H24N4O2/c1-14(2)19-21-22-20(26-19)17-12-15-8-4-5-9-16(15)24(17)13-18(25)23-10-6-3-7-11-23/h4-5,8-9,12,14H,3,6-7,10-11,13H2,1-2H3

InChI Key

HQGZZMPENXUFNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCCC4

Origin of Product

United States

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